molecular formula C3H4Na3O7P B562615 D-(+)-2-Phosphoglyceric Acid Sodium Hydrate CAS No. 70195-25-4

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate

Cat. No.: B562615
CAS No.: 70195-25-4
M. Wt: 252.001
InChI Key: MFNPEWUYSSUSOD-QYUNTSNKSA-K
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Description

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in scientific research due to its involvement in metabolic processes and its utility in various biochemical assays.

Properties

IUPAC Name

trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPEWUYSSUSOD-QYUNTSNKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Na3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724567
Record name Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70195-25-4
Record name Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves nucleophilic attack by glycerate on trimetaphosphate, forming 2-phosphoglycerate (2-PGA) and 3-phosphoglycerate (3-PGA). Key parameters include:

ParameterOptimal ValueYield (Combined 2-PGA + 3-PGA)
pH11.2–11.840%
Glyceric acid0.05 M
Trimetaphosphate0.5 M
Temperature25°C
Reaction time12–24 hours

Deuterated studies confirmed stereospecific phosphorylation, with ²H-NMR showing preferential formation of the D-isomer. Post-reaction purification involves lyophilization and ion-exchange chromatography to isolate the sodium salt hydrate.

Chemical Phosphorylation via Acidic Hydrolysis

Chemical synthesis routes often begin with dialkyl phosphonates, which are hydrolyzed to phosphonic acids. For D-(+)-2-phosphoglyceric acid, diethyl D-2-phosphoglycerate serves as a precursor.

Hydrolysis with Concentrated HCl

The most widely used method involves refluxing diethyl phosphonate with 12 M HCl for 4–8 hours:

Reaction equation :
Diethyl D-2-phosphoglycerate+HClD-2-phosphoglyceric acid+2EtOH\text{Diethyl D-2-phosphoglycerate} + \text{HCl} \rightarrow \text{D-2-phosphoglyceric acid} + 2 \text{EtOH}

ConditionValueOutcome
HCl concentration12 MComplete ester hydrolysis
Temperature110°C (reflux)85–90% conversion
WorkupLyophilizationSodium salt formation via NaOH neutralization

This method produces hygroscopic sodium salts, requiring storage at 2–8°C under anhydrous conditions.

Alternative: Bromotrimethylsilane (TMSBr) Method

For acid-sensitive derivatives, TMSBr in anhydrous solvents (e.g., CH₂Cl₂) achieves selective dealkylation at room temperature:

Advantages :

  • Mild conditions (25°C, 1–2 hours).

  • Compatible with functionalized substrates.

  • Yields ≥75% after methanolysis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A scaled-up protocol involves:

  • Batch Reactor Setup :

    • 0.1 M glyceric acid, 1.0 M trimetaphosphate, pH 11.5.

    • Continuous pH adjustment with 30% NaOH.

  • Precipitation and Crystallization :

    • Add barium hydroxide to form D-2-phosphoglyceric acid barium salt , which is filtered and converted to the sodium salt via ion exchange.

  • Quality Control :

    • Purity assessed via enzymatic assay (≥75% activity).

    • Moisture content ≤5% by Karl Fischer titration.

Scalability Challenges :

  • Barium removal requires rigorous filtration.

  • High-purity reagents increase production costs.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Enzymatic (Trimetaphosphate)40%≥90%ModerateHigh
HCl Hydrolysis85%≥75%HighLow
TMSBr Dealkylation75%≥95%LowVery high

Key Findings :

  • Enzymatic methods favor stereochemical purity but suffer from lower yields.

  • HCl hydrolysis is cost-effective for bulk production but requires corrosive reagents.

  • TMSBr is reserved for lab-scale synthesis of specialized derivatives .

Chemical Reactions Analysis

Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-phosphoglyceric acid.

    Reduction: It can be reduced to glyceric acid.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Phosphoglyceric acid.

    Reduction: Glyceric acid.

    Substitution: Various substituted glyceric acid derivatives depending on the reagent used.

Scientific Research Applications

Role in Enzymatic Reactions

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate serves as a substrate for various enzymes, particularly in glycolysis and gluconeogenesis pathways. It is involved in the conversion of phosphoglycerate to pyruvate, which is crucial for energy production in cells.

Case Study: Enzyme Kinetics

In a study examining the kinetics of phosphoglycerate mutase, researchers utilized this compound to assess enzyme efficiency under varying substrate concentrations. The results indicated a Michaelis-Menten kinetic profile, suggesting that this compound is a vital substrate for studying enzyme catalysis and regulation .

Metabolic Studies

This compound is instrumental in metabolic research, particularly in understanding carbohydrate metabolism and its implications in diseases such as diabetes and cancer.

Case Study: Metabolic Pathway Analysis

A comprehensive analysis of metabolic pathways involving this compound revealed its role in the regulation of glycolytic flux. Researchers found that alterations in the concentration of this compound could significantly impact glucose metabolism, highlighting its importance as a metabolic marker .

Biochemical Reagent

This compound is frequently used as a biochemical reagent for various laboratory applications, including:

  • Buffering agent : It helps maintain pH levels during enzymatic reactions.
  • Standard reference material : Used in chromatography and mass spectrometry for method validation.

Data Table: Comparison of Applications

ApplicationDescriptionExample Use Case
Enzymatic ReactionsServes as a substrate for enzymes in glycolysis and gluconeogenesisKinetic studies on phosphoglycerate mutase
Metabolic StudiesAnalyzes carbohydrate metabolism and disease implicationsInvestigating glucose metabolism in cancer cells
Biochemical ReagentActs as a buffering agent and standard reference materialChromatography method validation

Research on Disease Mechanisms

Recent studies have highlighted the role of this compound in understanding disease mechanisms. Its involvement in metabolic dysregulation has been linked to conditions such as obesity and metabolic syndrome.

Case Study: Obesity Research

In obesity research, scientists have utilized this compound to investigate how altered phosphoglycerate levels affect insulin sensitivity. The findings suggested that increased levels of this compound correlate with improved insulin responses, indicating potential therapeutic implications .

Mechanism of Action

The mechanism of action of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate involves its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase. This conversion is crucial for the subsequent production of adenosine triphosphate (ATP) in the glycolytic pathway. The compound interacts with various enzymes and proteins, facilitating the transfer of phosphate groups and the generation of energy.

Comparison with Similar Compounds

    3-Phosphoglyceric Acid: Another intermediate in glycolysis, differing by the position of the phosphate group.

    Glyceric Acid: The non-phosphorylated form of the compound.

    Phosphoenolpyruvate: The next intermediate in the glycolysis pathway after D-(+)-2-Phosphoglyceric Acid Sodium Hydrate.

Uniqueness: this compound is unique due to its specific role in the glycolysis pathway and its ability to be converted to phosphoenolpyruvate, a high-energy compound crucial for ATP production. Its sodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications.

Biological Activity

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate (2-PGA) is an important biochemical compound that plays a crucial role in various metabolic pathways, particularly glycolysis and gluconeogenesis. This article delves into the biological activity of 2-PGA, exploring its mechanisms, enzymatic interactions, and potential applications in research and medicine.

  • Chemical Formula : C₃H₇O₇P
  • Molecular Weight : 186.0572 g/mol
  • IUPAC Name : 3-hydroxy-2-(phosphonooxy)propanoic acid
  • CAS Registry Number : 2553-59-5

2-PGA is a weakly basic compound that exists in all living organisms, functioning as an intermediate in glycolysis. It is produced from 3-phosphoglycerate (3-PGA) through the action of phosphoglycerate mutase (PGM), which catalyzes the interconversion of these two substrates .

Role in Metabolism

2-PGA serves as a substrate for several key enzymes involved in metabolic pathways:

  • Glycolysis : In the glycolytic pathway, 2-PGA is converted to phosphoenolpyruvate (PEP) by enolase. This step is critical for the eventual production of ATP and pyruvate from glucose .
  • Gluconeogenesis : Conversely, during gluconeogenesis, 2-PGA can be synthesized from PEP, demonstrating its dual role in energy metabolism depending on cellular conditions .

Enzymatic Interactions

The enzymatic activity involving 2-PGA is highly dependent on metal ions, particularly manganese (Mn²⁺). PGM requires Mn²⁺ for its catalytic function, highlighting the importance of metal cofactors in enzyme activity. The presence of Mn²⁺ facilitates the transfer of phosphate groups during the conversion processes involving 2-PGA .

Case Study 1: Glycolytic Regulation

In a study examining the metabolic response of Bacillus stearothermophilus, researchers demonstrated that PGM activity is sensitive to pH changes and Mn²⁺ concentration. This sensitivity affects the levels of 2-PGA and subsequently impacts glycolytic flux during spore formation and germination .

Case Study 2: Cancer Metabolism

Recent proteogenomic studies have revealed that alterations in glycolytic intermediates, including 2-PGA, are significant in cancer metabolism. In glioblastoma samples, increased levels of glycolytic enzymes were associated with aggressive tumor behavior, suggesting that targeting these pathways could be a therapeutic strategy .

Research Findings

Research has shown that manipulating levels of 2-PGA can influence cellular metabolism:

  • Metabolic Engineering : Engineering microbial strains to enhance 2-PGA production has been explored for biofuel production. By optimizing pathways involving 2-PGA, researchers aim to improve yields of ethanol and other metabolites .
  • Biomarker Potential : The detection of 2-PGA in various biological samples indicates its potential as a biomarker for dietary intake or metabolic disorders .

Summary Table of Biological Activity

Activity Description
GlycolysisIntermediate leading to ATP production via conversion to PEP
GluconeogenesisSynthesized from PEP; crucial for glucose homeostasis
Enzymatic RequirementRequires Mn²⁺ for PGM activity; sensitive to pH fluctuations
Cancer MetabolismAltered levels linked to aggressive tumor behavior
Biomarker PotentialDetected in various biological samples; indicates dietary intake

Q & A

Q. What is the role of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate in glycolysis, and how is it experimentally quantified?

D-(+)-2-Phosphoglyceric Acid (2-PGA) serves as an intermediate in glycolysis, where it is converted to phosphoenolpyruvate (PEP) via the enzyme enolase. To quantify 2-PGA in enzymatic assays, researchers employ colorimetric or fluorometric methods. For example, Sigma-Aldrich’s MAK424 kit uses 2-PGA as a substrate to measure phosphoglycerate mutase (PGAM) activity by coupling the reaction to NADH oxidation, which is monitored at 340 nm . Buffer conditions (pH 7.4, 25°C) and enzyme concentrations must be optimized to ensure accurate kinetic measurements.

Q. How should this compound be stored to maintain stability?

The compound is hygroscopic and should be stored at -20°C in airtight containers to prevent degradation. Reconstitution in deionized water is recommended for short-term use, with pH adjustment to 7.4 using NaOH to mimic physiological conditions . Long-term stability studies suggest lyophilization as a preservation method for anhydrous forms .

Q. What analytical methods are used to confirm the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is standard for purity assessment. Structural confirmation relies on nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight verification (C₃H₇Na₂O₈P, 248.04 g/mol) . Researchers should cross-reference CAS 70195-25-4 for batch-specific data .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported kinetic parameters for phosphoglycerate mutase (PGAM) using 2-PGA?

Discrepancies in PGAM kinetics (e.g., Km values) often arise from assay conditions. To address this:

  • Standardize buffer composition (e.g., 56 mM 2-PGA, pH 7.4) .
  • Control temperature (25°C vs. 37°C) and ionic strength, as Na⁺/K⁺ ions affect enzyme activity .
  • Use coupled assays with enolase and pyruvate kinase to regenerate ATP and validate reversibility of the 2-PGA/3-PGA interconversion .
  • Perform Michaelis-Menten analysis with triplicate measurements to reduce variability .

Q. What experimental strategies are effective for studying 2-PGA’s role in metabolic diseases like uremic sarcopenia?

In disease models, 2-PGA accumulates due to dysregulated glycolysis. Key approaches include:

  • Metabolomic profiling : LC-MS/MS to quantify 2-PGA levels in muscle tissue or serum .
  • Isotope tracing : Use ¹³C-labeled glucose to track 2-PGA flux in glycolysis and the pentose phosphate pathway (PPP) .
  • Enzyme inhibition : Apply PGAM inhibitors (e.g., MJE3) to assess 2-PGA’s impact on redox balance (e.g., GSH/GSSG ratios) .

Q. How can 2-PGA be utilized in ATP regeneration systems for in vitro enzymatic cascades?

2-PGA is a precursor in ATP regeneration via the enolase-pyruvate kinase pathway. Experimental steps:

  • Combine 2-PGA with enolase to generate PEP.
  • Add pyruvate kinase and ADP to produce ATP, monitoring ADP/ATP ratios via luciferase assays .
  • Optimize molar ratios (2-PGA:ADP = 2:1) and Mg²⁺ concentrations (5–10 mM) to maximize yield .

Methodological Considerations

Q. What are the critical controls for validating 2-PGA-specific activity in enzyme assays?

  • Blank controls : Omit substrate or enzyme to detect non-specific NADH oxidation .
  • Negative controls : Use 3-phosphoglyceric acid (3-PGA) to confirm PGAM specificity for 2-PGA .
  • Standard curves : Prepare 2-PGA dilutions (0.1–10 mM) to ensure linear detection limits .

Q. How does stereochemistry (D vs. L isoforms) of 2-PGA affect experimental outcomes?

PGAM exhibits strict stereospecificity for the D-isomer. Contamination with L-2-PGA (e.g., from racemic mixtures) can reduce apparent enzyme activity. Verify enantiomeric purity via chiral HPLC or enzymatic assays using D-2-PGA-specific dehydrogenases .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of 2-PGA in redox balance?

While 2-PGA is primarily a glycolytic intermediate, its accumulation in hypoxia may shunt carbon into the PPP, increasing NADPH production. Discrepancies arise from:

  • Cell-type variability : Cancer cells vs. normal tissues exhibit divergent metabolic fluxes .
  • Assay sensitivity : Fluorometric NADPH detection (ex/em 340/460 nm) may underestimate low-concentration effects .

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